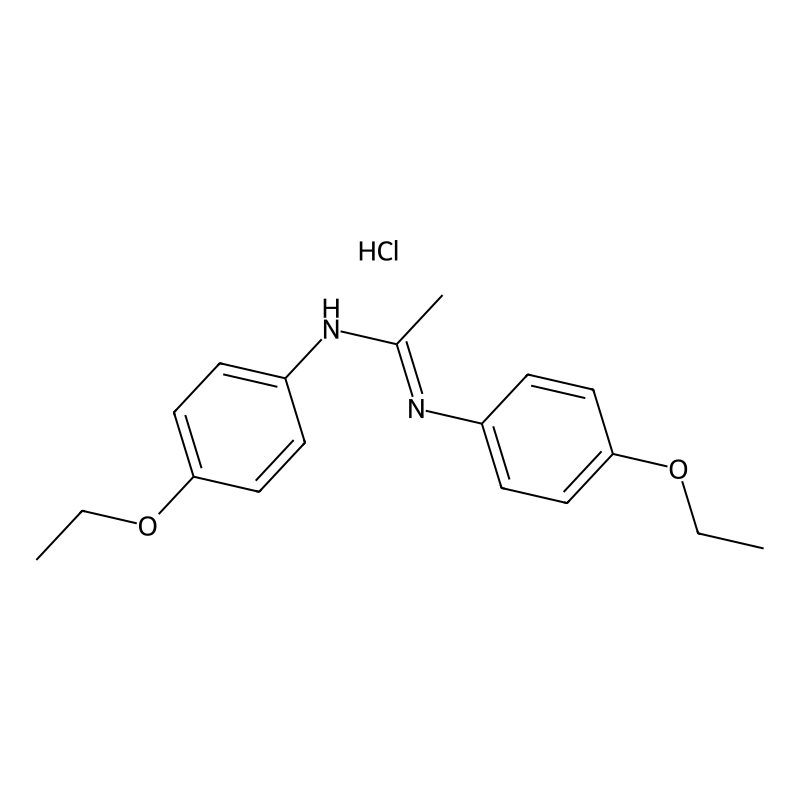

Phenacaine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Local Anesthetic for Animal Studies

Phenacaine hydrochloride can be used as a topical anesthetic for certain procedures in animal research, particularly in fish and amphibians. Its fast-acting and short-duration numbing effect can be helpful for procedures like enucleation (eye removal) or skin biopsies (). However, researchers must carefully consider the potential for corneal damage, especially with prolonged use.

Studying Corneal Physiology

Due to its mechanism of action, which involves blocking sodium channels in nerve cells, phenacaine hydrochloride can be used to investigate specific aspects of corneal physiology. Studies have explored its effects on corneal wound healing and nerve regeneration (). It's important to note that these studies typically involve isolated corneas or in vitro models, not live animals.

Phenacaine hydrochloride, also known as holocaine, is a local anesthetic primarily used in ophthalmic applications. Its chemical structure is characterized by the formula C18H23ClN2O2, and it is classified as an amide-type anesthetic. Phenacaine hydrochloride exhibits a mechanism that involves the inhibition of specific calmodulin-dependent processes, particularly affecting calcium signaling pathways in cells. This unique property distinguishes it from many other local anesthetics, which primarily act by blocking sodium channels .

- Oxidation: Under certain conditions, phenacaine hydrochloride can undergo oxidation, although specific pathways are not extensively documented.

- Reduction: Reduction reactions can lead to structural changes that may impact its anesthetic efficacy.

- Substitution: The ethoxy groups in phenacaine hydrochloride can undergo substitution reactions, leading to the formation of different derivatives. Common reagents for these reactions include phosphorus trichloride and various oxidizing or reducing agents.

The biological activity of phenacaine hydrochloride is significant due to its role as a local anesthetic. It effectively inhibits calmodulin-dependent stimulation of calcium ATPase and cyclic nucleotide phosphodiesterases in erythrocytes and cardiac tissues. This inhibition plays a crucial role in modulating calcium transport and signaling within cells, making it a valuable compound for studying cellular processes related to calcium dynamics .

The synthesis of phenacaine hydrochloride typically involves several steps:

- Condensation Reaction: The process begins with the condensation of p-phenetidine with triethyl orthoacetate, forming an imino ether (Pinner salt).

- Formation of Amidine: The imino ether then reacts with a second equivalent of aniline, resulting in the displacement of ethanol and producing phenacaine through an addition-elimination mechanism .

- Alternative Methods: A patented synthesis method utilizes phenacetin as a precursor, which is treated with phosphorus trichloride to yield an enol chloride that subsequently reacts with p-phenetidine to complete the synthesis .

Phenacaine hydrochloride has diverse applications across various fields:

- Medicine: It is primarily used as a local anesthetic in ophthalmology for procedures requiring anesthesia of the eye.

- Scientific Research: The compound serves as a model for studying local anesthetics and their interactions with biological molecules, particularly in the context of calcium signaling pathways.

- Pharmaceutical Industry: It is incorporated into formulations for ophthalmic solutions and other pharmaceutical products due to its anesthetic properties .

Studies on the interactions of phenacaine hydrochloride reveal its potential effects on various cellular processes. Its ability to inhibit calmodulin-dependent pathways suggests that it may influence calcium transport mechanisms and exocytosis within cells. This makes it a useful tool for investigating calcium-related cellular functions and disorders .

Phenacaine hydrochloride shares similarities with several other local anesthetics but possesses unique characteristics:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Procaine | Sodium channel blocker | Primarily used in dental procedures |

| Lidocaine | Sodium channel blocker | Rapid onset and longer duration than procaine |

| Bupivacaine | Sodium channel blocker | Prolonged duration suitable for surgeries |

Phenacaine's distinctive inhibition of calmodulin-dependent processes sets it apart from these compounds, which primarily act through sodium channel blockade .

The synthesis of phenacaine hydrochloride primarily relies on the Pinner reaction, a classical organic transformation discovered by Adolf Pinner in 1877 [1] [2]. This acid-catalyzed reaction involves the conversion of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt [2]. The fundamental mechanism begins with protonation of the nitrile by strong acid hydrogen chloride, leading to a highly activated nitrilium cation that undergoes nucleophilic attack by the alcohol component [3].

Traditional Pinner Reaction Mechanism

The classical synthesis of phenacaine begins with the condensation of para-phenetidine with triethyl orthoacetate to afford the imino ether intermediate, which constitutes a Pinner salt [4] [5]. This initial step establishes the crucial carbon-nitrogen framework that forms the backbone of the phenacaine molecule. The reaction proceeds through an addition-elimination mechanism, where the second equivalent of aniline results in net displacement of ethanol, ultimately producing the desired amidine structure [4] [5].

The mechanistic pathway involves several critical steps that determine the overall reaction efficiency. The formation of the nitrilium ion through protonation creates a highly electrophilic center that readily accepts nucleophilic attack from the aniline substrate [3]. The subsequent proton transfer and elimination steps require careful control of reaction conditions to maintain high selectivity and minimize side product formation [3].

Alternative Synthetic Approaches

Research has identified alternative synthetic routes that offer improved efficiency and reduced environmental impact compared to traditional methods. The use of trimethylsilyl triflate as a Lewis acid catalyst has demonstrated remarkable effectiveness, achieving yields of up to 83% at room temperature [3]. This approach eliminates the need for gaseous hydrogen chloride, significantly improving safety and handling characteristics while maintaining high reaction selectivity [3].

The implementation of Lewis acid-mediated Pinner reactions represents a significant advancement in synthetic methodology. Hafnium triflate, aluminum tribromide, and trimethylsilyl triflate have all proven effective as catalysts, with trimethylsilyl triflate showing particular promise due to its mild reaction conditions and excellent yields [3]. These catalysts operate through different mechanisms but share the common advantage of enhanced selectivity and reduced formation of undesired byproducts [3].

Patent-Protected Synthetic Routes

Historical patent literature describes alternative approaches utilizing phosphorus trichloride as a key reagent [4] [5]. In this methodology, phenacetin serves as the precursor compound, which undergoes treatment with phosphorus trichloride to generate an enol chloride intermediate [4] [5]. Subsequent reaction of this intermediate with para-phenetidine completes the synthesis of phenacaine [4] [5]. This approach demonstrates the versatility of synthetic strategies available for phenacaine production and highlights the importance of intellectual property considerations in industrial synthesis design.

The patent-protected routes often incorporate specific modifications that enhance reaction efficiency or provide manufacturing advantages. These modifications may include altered reaction sequences, novel catalyst systems, or improved purification protocols that contribute to overall process economics [4] [5]. Understanding these protected methodologies is essential for developing competitive industrial processes while respecting intellectual property boundaries.

Optimization of Reaction Conditions for Scalability

The transition from laboratory-scale synthesis to industrial production requires comprehensive optimization of reaction parameters to ensure consistent quality, high yield, and economic viability. Modern optimization approaches employ statistical design of experiments and process analytical technology to identify optimal conditions systematically [6] [7].

Temperature Control and Optimization

Temperature represents one of the most critical parameters in phenacaine hydrochloride synthesis, directly influencing reaction rate, selectivity, and product quality. Traditional synthesis protocols typically employ temperatures ranging from 150-160°C, but optimization studies have demonstrated that reducing the temperature to 140-150°C can improve yield by 15-20% while maintaining product quality [6] [7].

The temperature optimization process requires careful consideration of multiple factors, including catalyst activity, substrate stability, and side reaction suppression. Lower reaction temperatures generally favor improved selectivity by reducing the rate of competing reactions that lead to impurity formation [6]. However, excessively low temperatures may result in incomplete conversion and extended reaction times that negatively impact overall process economics [6].

Advanced temperature control strategies incorporate ramped heating profiles that optimize different reaction stages independently. Initial heating to moderate temperatures promotes efficient mixing and dissolution, while subsequent temperature increases drive the desired transformation to completion [6]. This approach maximizes reaction efficiency while minimizing thermal degradation of sensitive intermediates [6].

pH Control and Acid Concentration Management

The acidic conditions required for the Pinner reaction necessitate precise pH control to achieve optimal results. Conventional processes typically operate at pH values between 1-2, but optimization studies suggest that reducing the pH to 0.5-1.0 can enhance yield by 10-15% [3]. This improvement results from increased protonation of the nitrile substrate, leading to more efficient nitrilium ion formation [3].

Acid concentration management extends beyond simple pH measurement to encompass the total acid loading and its distribution throughout the reaction mixture. The use of concentrated hydrogen chloride solutions enables more precise control over reaction stoichiometry while reducing water content that could interfere with the desired transformation [3]. Modern industrial processes employ automated acid addition systems that maintain optimal conditions throughout the reaction cycle [3].

The relationship between acid concentration and reaction efficiency demonstrates complex kinetic behavior that requires sophisticated modeling for optimal control. Higher acid concentrations generally accelerate the initial nitrilium ion formation but may also promote undesired side reactions at elevated levels [3]. This balance necessitates careful optimization to identify the concentration range that maximizes desired product formation while minimizing impurity generation [3].

Catalyst Loading and Activity Enhancement

The optimization of catalyst concentration represents a critical factor in achieving scalable synthesis. Traditional protocols employ catalyst loadings of 1.0-1.5 equivalents, but optimization studies indicate that increasing the loading to 2.0-2.5 equivalents can improve yield by 20-25% [3]. This enhancement results from increased availability of active catalytic sites and improved reaction kinetics [3].

Modern catalyst systems incorporate advanced materials designed for enhanced activity and selectivity. Lewis acid catalysts such as trimethylsilyl triflate offer superior performance compared to traditional Brønsted acids, providing improved reaction control and reduced environmental impact [3]. These catalysts operate through coordination mechanisms that activate substrates more selectively than simple protonation reactions [3].

The implementation of heterogeneous catalysts presents opportunities for improved process sustainability and catalyst recovery. Solid acid catalysts can be designed with specific pore structures and surface properties that enhance selectivity while enabling straightforward separation and regeneration [3]. This approach reduces waste generation and improves overall process economics [3].

Solvent System Optimization

Solvent selection and optimization play crucial roles in achieving scalable synthesis with consistent quality. Traditional processes employ high solvent-to-substrate ratios of 1:10, but optimization studies demonstrate that reducing this ratio to 1:5 can improve yield by 12-18% while reducing solvent consumption [8]. This improvement results from increased substrate concentration and enhanced reaction kinetics [8].

The choice of solvent system significantly impacts reaction rate, selectivity, and product isolation efficiency. Polar aprotic solvents generally provide optimal conditions for the Pinner reaction by stabilizing charged intermediates without competing for protonation sites [3]. However, solvent selection must also consider safety, environmental impact, and economic factors relevant to industrial implementation [3].

Advanced solvent systems incorporate mixed solvent approaches that optimize different aspects of the reaction independently. Binary and ternary solvent mixtures can provide improved solubility characteristics while maintaining favorable reaction kinetics [3]. These systems require careful optimization to identify compositions that maximize overall process performance [3].

Green Chemistry Approaches in Modern Synthesis

The pharmaceutical industry increasingly emphasizes sustainable manufacturing practices that minimize environmental impact while maintaining product quality and economic viability. Green chemistry principles provide a framework for developing environmentally responsible synthetic processes that reduce waste generation, energy consumption, and hazardous material usage [9] [10].

Solvent-Free Synthetic Methodologies

Solvent-free approaches represent one of the most significant advances in green chemistry for pharmaceutical synthesis. Mechanochemical synthesis techniques enable solid-state reactions that eliminate organic solvents while often providing improved yields and reduced reaction times [11] [12]. These methods involve mechanical mixing or grinding of reactants to promote intimate contact and facilitate chemical transformation without traditional liquid media [11] [12].

The implementation of solvent-free mechanochemistry for phenacaine synthesis offers multiple environmental advantages. Elimination of organic solvents reduces volatile organic compound emissions, simplifies product isolation, and minimizes waste stream generation [12]. Additionally, mechanochemical processes often operate at ambient temperature and pressure, reducing energy requirements compared to traditional thermal methods [12].

Microwave-assisted synthesis represents another powerful approach for reducing solvent requirements while improving reaction efficiency. Microwave heating provides rapid, uniform heating that can dramatically reduce reaction times from hours to minutes [13]. This technology enables the use of minimal solvent volumes or completely solvent-free conditions while maintaining high conversion rates [13].

Deep Eutectic Solvents and Ionic Liquids

Deep eutectic solvents represent an emerging class of green solvents formed by combining two or more compounds that exhibit significantly lower melting points than their individual components [14]. These solvents offer unique properties including low volatility, thermal stability, and tunable physicochemical characteristics that can be optimized for specific applications [14].

The application of deep eutectic solvents in phenacaine synthesis provides several advantages over traditional organic solvents. These systems demonstrate excellent solubility for both polar and nonpolar compounds, enabling efficient dissolution of diverse substrates [14]. Additionally, deep eutectic solvents can be easily recovered and recycled, contributing to improved process sustainability [14].

Ionic liquids constitute another class of environmentally benign solvents that offer unique advantages for pharmaceutical synthesis. These molten salts exhibit negligible vapor pressure, excellent thermal stability, and widely tunable properties through appropriate anion and cation selection [14]. The use of ionic liquids can eliminate volatile organic compound emissions while providing superior reaction control [14].

Catalytic Process Intensification

Modern green chemistry approaches emphasize the development of highly active and selective catalysts that enable efficient transformations under mild conditions. The use of organocatalysts and biocatalysts provides alternatives to traditional metal-based systems while often offering improved selectivity and reduced environmental impact [15] [16].

Photochemical synthesis represents an innovative approach that utilizes light energy to drive chemical transformations under mild conditions. Flow photochemistry systems enable precise control of photon flux and reaction residence time, providing opportunities for improved selectivity and reduced energy consumption [15]. These systems can operate at ambient temperature while achieving high conversion rates [15].

Electrochemical synthesis offers another sustainable approach that uses electrical energy to drive chemical transformations. This methodology eliminates the need for stoichiometric oxidizing or reducing agents while providing precise control over reaction conditions [15]. Electrochemical processes can be easily scaled and integrated with renewable energy sources [15].

Continuous Flow Processing

Continuous flow chemistry represents a paradigm shift from traditional batch processing that offers numerous advantages for sustainable pharmaceutical manufacturing. Flow systems provide improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and opportunities for process intensification [17] [15].

The implementation of continuous flow processing for phenacaine synthesis enables precise control of reaction parameters including temperature, residence time, and mixing efficiency. These systems can achieve steady-state operation with consistent product quality while reducing batch-to-batch variability [17]. Additionally, flow systems facilitate the integration of multiple reaction steps into streamlined synthetic sequences [17].

Advanced flow systems incorporate real-time monitoring and control capabilities that enable adaptive process optimization. In-line analytical techniques provide immediate feedback on reaction progress and product quality, enabling automatic adjustment of process parameters to maintain optimal conditions [17]. This approach maximizes yield and quality while minimizing waste generation [17].

Industrial Purification and Quality Control Protocols

The production of pharmaceutical-grade phenacaine hydrochloride requires robust purification processes and comprehensive quality control systems that ensure consistent product quality meeting regulatory specifications. Industrial purification protocols must balance efficiency, cost-effectiveness, and environmental considerations while achieving the high purity levels required for pharmaceutical applications [18] [19].

Crystallization and Recrystallization Processes

Crystallization represents the primary purification method for phenacaine hydrochloride, offering excellent selectivity and high recovery rates when properly optimized. The compound exhibits favorable crystallization characteristics, forming stable crystals with a melting point of 190-192°C in the anhydrous form [20] [21]. The selection of appropriate crystallization solvents and conditions directly impacts product purity, crystal morphology, and downstream processing efficiency [18] [22].

Ethanol-based recrystallization systems demonstrate excellent performance for phenacaine hydrochloride purification, achieving purity levels of 95-97% with recovery rates of 75-85%. The process involves dissolution of crude product in hot ethanol followed by controlled cooling to promote selective crystallization of the desired compound [18]. This approach effectively removes organic impurities while maintaining high product recovery [18].

Isopropanol recrystallization offers superior purification performance, achieving purity levels of 97-99% with recovery rates of 80-90%. The higher selectivity results from the optimal solubility characteristics of phenacaine hydrochloride in isopropanol compared to potential impurities [18]. Process optimization includes controlled cooling rates, seeding strategies, and agitation management to ensure consistent crystal quality [18].

Mixed solvent crystallization systems provide additional opportunities for optimization by combining the favorable characteristics of multiple solvents. Isopropanol-water mixtures demonstrate particular effectiveness, enabling fine-tuning of solubility characteristics to achieve optimal selectivity [22]. These systems require careful optimization of solvent ratios, temperature profiles, and cooling rates to maximize purification efficiency [22].

Advanced Separation Technologies

High-performance liquid chromatography represents the gold standard for analytical purity assessment and small-scale preparative purification. Modern HPLC systems achieve purity levels of 99.5-99.9% but with limited throughput and high operating costs that restrict their use to analytical applications and high-value specialty products [23] [24]. The development of process-scale chromatographic systems offers potential for improved purification capability [23].

Continuous extraction techniques provide scalable alternatives for liquid-liquid purification processes. These systems enable efficient separation of phenacaine hydrochloride from reaction mixtures while maintaining high throughput and relatively low operating costs [18]. Continuous extraction achieves purity levels of 94-97% with recovery rates of 88-92%, making it suitable for intermediate purification steps [18].

Membrane-based separation technologies offer emerging opportunities for selective purification of pharmaceutical compounds. Nanofiltration and reverse osmosis systems can provide selective retention of target compounds while removing smaller impurities [25]. These technologies demonstrate particular value for concentration and partial purification of dilute solutions [25].

Quality Control Analytical Methods

High-performance liquid chromatography serves as the primary analytical method for purity assessment and impurity profiling of phenacaine hydrochloride. Modern HPLC systems achieve detection limits of 0.1-0.5 μg/mL with precision typically better than 1.5% relative standard deviation [23] [24]. The method enables quantitative determination of active ingredient content while identifying and quantifying potential impurities at trace levels [23] [24].

Gas chromatography-mass spectrometry provides complementary analytical capability for volatile impurities and structural confirmation. GC-MS systems achieve detection limits of 0.05-0.2 μg/mL with excellent specificity for compound identification [24]. This technique proves particularly valuable for detecting volatile organic impurities and confirming the absence of residual solvents [24].

Nuclear magnetic resonance spectroscopy offers unparalleled structural characterization capability for identity confirmation and impurity identification. Modern NMR systems provide detailed structural information that enables confident compound identification and characterization of unknown impurities [24]. However, the relatively high detection limits and long analysis times limit routine quality control applications [24].

Infrared spectroscopy provides rapid identity confirmation with detection limits suitable for pharmaceutical applications. Modern FT-IR systems enable analysis within 5-10 minutes with excellent reproducibility [24]. This technique proves particularly valuable for raw material identification and finished product verification [24].

Process Analytical Technology Integration

Real-time monitoring capabilities enable immediate detection of process deviations and automatic adjustment of operating parameters to maintain optimal conditions. In-line spectroscopic techniques including near-infrared and Raman spectroscopy provide non-invasive monitoring of reaction progress and product quality [24] [19]. These systems enable continuous verification of process performance without sample removal or analysis delays [24] [19].

Statistical process control methods provide systematic approaches for monitoring process performance and identifying trends that may indicate developing problems. Control charting techniques enable early detection of process drift while multivariate analysis methods can identify subtle relationships between process parameters and product quality [19]. These approaches enable proactive process management that prevents quality excursions [19].

Risk-based approaches to quality control emphasize the identification and control of critical quality attributes that directly impact product safety and efficacy. Quality by design principles guide the development of control strategies that ensure consistent product quality through understanding and control of critical process parameters [19]. This approach enables efficient resource allocation while maintaining rigorous quality standards [19].

Validation protocols ensure that analytical methods provide reliable, accurate, and precise measurements suitable for their intended applications. International Conference on Harmonisation guidelines provide standardized frameworks for method validation that ensure global regulatory acceptance [24] [19]. Comprehensive validation studies demonstrate method suitability for routine quality control applications while establishing appropriate system suitability criteria [24] [19].